GSK6853

Description

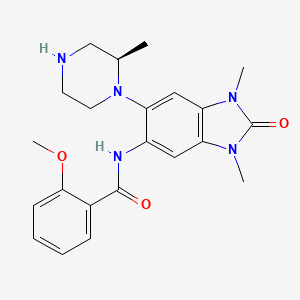

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWDVNSBYDXPIO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK6853: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As an epigenetic reader, BRPF1 plays a crucial role in chromatin remodeling and gene transcription, primarily through its function as a scaffold protein for the MOZ/MORF histone acetyltransferase (HAT) complexes.[4][5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided.

Core Mechanism of Action: BRPF1 Bromodomain Inhibition

This compound functions as a competitive inhibitor of the BRPF1 bromodomain.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for anchoring chromatin-modifying complexes to specific genomic loci.[4] By binding to the BRPF1 bromodomain with high affinity, this compound prevents its interaction with acetylated histones, thereby displacing BRPF1 and the associated MYST histone acetyltransferase complexes from chromatin.[4][5] This disruption of chromatin binding leads to altered gene expression, ultimately resulting in the inhibition of cancer cell growth and the induction of apoptosis.[4][7]

The BRPF1 Protein and MYST Complexes

BRPF1 is a scaffolding protein that is essential for the assembly and enzymatic activity of the MOZ/MORF (MYST) family of histone acetyltransferases.[5][6][8] These complexes, which typically include BRPF1, ING5 (Inhibitor of Growth 5), and EAF6 (Esa1-associated factor 6 homolog), are responsible for the acetylation of histone H3, a key epigenetic mark associated with transcriptional activation.[1][8] The BRPF1 bromodomain's recognition of acetylated histones is a critical step in targeting the HAT activity of the MYST complex to specific gene promoters.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various biochemical and cellular assays.

| Assay Type | Target | Value | Unit | Reference |

| TR-FRET | BRPF1 | 8.1 | pIC50 | [9] |

| TR-FRET | BRPF1 | 8 | nM (IC50) | [5] |

| BROMOscan | BRPF1 | 9.5 | pKd | [6] |

| BROMOscan | BRPF1 | 0.3 | nM (Kd) | [5] |

| NanoBRET Cellular Target Engagement | BRPF1B | 20 | nM (IC50) | [5] |

| Chemoproteomic Competition Binding | Endogenous BRPF1 | 8.6 | pIC50 | [5] |

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |

| Clearance | IV | 1 | 107 | mL/min/kg | [9] |

| Volume of Distribution | IV | 1 | 5.5 | L/kg | [9] |

| Terminal Half-life | IV | 1 | 1.7 | h | [9] |

| Cmax | PO | 3 | 42 | ng/mL | [9] |

| Tmax | PO | 3 | 1.5 | h | [9] |

| Bioavailability | PO | 3 | 22 | % | [9] |

| Cmax | IP | 3 | 469 | ng/mL | [9] |

| Tmax | IP | 3 | 0.25 | h | [9] |

| Bioavailability | IP | 3 | 85 | % | [9] |

Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice

Signaling Pathways Modulated by this compound

Inhibition of MYST Complex-Mediated Transcription

The primary signaling pathway affected by this compound is the BRPF1-dependent recruitment of MYST histone acetyltransferase complexes to chromatin. By inhibiting this interaction, this compound prevents histone acetylation at specific gene promoters, leading to the downregulation of genes involved in cell cycle progression and oncogenesis.[1][4]

Caption: this compound inhibits the BRPF1 bromodomain, preventing its binding to acetylated histones.

Downregulation of the JAK2/STAT3/CCNA2 Axis in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[7][10] This leads to the downregulation of Cyclin A2 (CCNA2), a key regulator of the cell cycle.[7] The inhibition of this pathway results in G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[7][10]

References

- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

GSK6853: A Technical Guide to its Role in Histone Acetylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of GSK6853, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1). BRPF1 is a critical scaffolding protein for the assembly and function of the MOZ/MORF family of MYST histone acetyltransferase (HAT) complexes, which play a key role in transcriptional regulation.[1][2][3] By inhibiting the BRPF1 bromodomain, this compound serves as a powerful tool to investigate the biological functions of BRPF1 and its role in histone acetylation-mediated gene expression. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity in a structured format, outlines key experimental protocols for its characterization, and visualizes its molecular and cellular pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the BRPF1 bromodomain. The BRPF1 protein acts as a crucial scaffold for assembling MYST family HAT complexes (e.g., with MOZ or MORF).[1][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails.[4] This interaction is critical for tethering the HAT complex to specific chromatin regions, facilitating the acetylation of nearby histones, and subsequently activating gene transcription.

This compound selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its engagement with acetylated histones.[2] This disruption uncouples the HAT complex from its chromatin targets, leading to a downstream modulation of gene expression. This targeted inhibition allows for the precise dissection of BRPF1-dependent biological processes.

Caption: Mechanism of this compound action on the BRPF1-HAT complex.

Quantitative Data Presentation

This compound demonstrates high potency for BRPF1 in both biochemical and cellular assays, coupled with exceptional selectivity against other bromodomains.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | Metric | Value | Reference(s) |

| TR-FRET | BRPF1 | pIC₅₀ | 8.1 | [5][6][7] |

| TR-FRET | BRPF1 | IC₅₀ | 8 nM | [1] |

| BROMOscan | BRPF1 | pKᵈ | 9.5 | [2][8] |

| BROMOscan | BRPF1 | Kᵈ | 0.3 nM | [1] |

| Chemoproteomics (endogenous) | BRPF1 | pIC₅₀ | 8.6 | [1][2] |

| NanoBRET™ (cellular) | BRPF1B + Histone H3.3 | pIC₅₀ | 7.7 | [2] |

| NanoBRET™ (cellular) | BRPF1B + Histone H3.3 | IC₅₀ | 20 nM | [1] |

Table 2: Selectivity Profile of this compound

| Target Bromodomain | Assay Type | pIC₅₀ / pKᵈ | Selectivity vs. BRPF1 | Reference(s) |

| BRPF1 | TR-FRET | 8.1 | - | [6][7] |

| BRPF2 | TR-FRET | 5.1 | >900-fold | [6][7] |

| BRPF3 | TR-FRET | 4.8 | >1900-fold | [6][7] |

| BRD4 BD1 | TR-FRET | 4.7 | >2500-fold | [6][7] |

| BRD4 BD2 | TR-FRET | <4.3 | >6300-fold | [6][7] |

| Other Bromodomains | BROMOscan | - | >1600-fold | [1][2][8] |

Downstream Cellular Effects & Signaling Pathways

Recent studies in non-small cell lung cancer (NSCLC) have elucidated a key downstream pathway affected by this compound. Treatment with this compound was shown to inhibit the proliferation of A549 and H1975 cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[9][10][11] Mechanistically, this was linked to the suppression of the JAK2/STAT3 signaling pathway. Inhibition of this pathway leads to the downregulation of Cyclin A2 (CCNA2), a critical regulator of cell cycle progression, thereby halting cell division.[9][10][11]

Caption: this compound-induced signaling cascade in NSCLC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize this compound.

General Experimental Workflow

A typical workflow for characterizing a BRPF1 inhibitor like this compound involves a multi-stage process, from initial biochemical validation to complex cellular and downstream analyses.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]

- 7. GSK 6853 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]

- 10. researchgate.net [researchgate.net]

- 11. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK6853: A Deep Dive into the Discovery and Development of a Potent BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GSK6853, a potent and highly selective chemical probe for the B-type Bromodomain and PHD Finger-containing (BRPF) protein 1. BRPF1 is a key scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription. Misregulation of these complexes has been implicated in various diseases, including cancer.

Discovery and Optimization

This compound emerged from a medicinal chemistry effort to optimize a series of benzimidazolone-based inhibitors of the BRPF1 bromodomain.[1] The initial screening identified a micromolar inhibitor that provided a starting point for structure-activity relationship (SAR) studies.[2] Through systematic modifications of the benzimidazolone core, chemists at GlaxoSmithKline were able to significantly enhance the potency and selectivity of the compound series, leading to the identification of this compound.[2][3] This optimization process focused on improving interactions with key residues within the BRPF1 acetyl-lysine binding pocket and enhancing physicochemical properties suitable for a chemical probe.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of the BRPF1 bromodomain, preventing its interaction with acetylated histone tails.[5] Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone proteins, a key event in the transcriptional activation of genes. By occupying the acetyl-lysine binding pocket of BRPF1, this compound effectively disrupts the recruitment of the MYST HAT complex to chromatin, thereby modulating gene expression.[5]

Signaling Pathway

The BRPF1 protein is a critical component of the MOZ/MORF (MYST) histone acetyltransferase complexes.[5] These complexes are involved in acetylating histone H3, leading to a more open chromatin structure and facilitating gene transcription. This compound's inhibition of the BRPF1 bromodomain disrupts the scaffolding function of BRPF1, preventing the proper assembly and localization of the HAT complex. This ultimately leads to a downstream modulation of gene expression.

Caption: Mechanism of action of this compound in inhibiting BRPF1-mediated gene expression.

Quantitative Data

This compound has demonstrated high potency and exceptional selectivity for the BRPF1 bromodomain across a variety of biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | Potency | Selectivity |

| TR-FRET | BRPF1 | pIC50 = 8.1[6][7] | >1600-fold vs. other bromodomains[6][7] |

| BROMOscan | BRPF1 | pKd = 9.5[8][9] | >1600-fold vs. other bromodomains[8][9] |

| TR-FRET | BRPF2/3 | pIC50 = 5.1/4.8[7] | |

| TR-FRET | BRD4 BD1/2 | pIC50 = 4.7/<4.3[7] | |

| Chemoproteomics | Endogenous BRPF1 | pIC50 = 8.6[5] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Potency |

| NanoBRET™ | HEK293 | IC50 = 20 nM[5] |

Table 3: In Vivo Pharmacokinetics of this compound in Male CD1 Mice

| Administration Route | Dose | Cmax | Tmax | Bioavailability | Half-life (t½) | Blood Clearance | Volume of Distribution (Vd) |

| Intravenous (IV) | 1 mg/kg | - | - | - | 1.7 h[6] | 107 mL/min/kg[6] | 5.5 L/kg[6] |

| Oral (PO) | 3 mg/kg | 42 ng/mL[6] | 1.5 h[6] | 22%[6] | - | - | - |

| Intraperitoneal (IP) | 3 mg/kg | 469 ng/mL[6] | 0.25 h[6] | 85%[6] | - | - | - |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BRPF1 bromodomain to an acetylated histone peptide.

Caption: Workflow for the TR-FRET based BRPF1 binding assay.

Protocol:

-

Recombinant GST-tagged BRPF1 bromodomain is incubated with a biotinylated histone H4 peptide acetylated at lysine 12.

-

A Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-conjugated Allophycocyanin (APC; acceptor fluorophore) are added to the mixture.

-

In the absence of an inhibitor, the binding of BRPF1 to the peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.

-

This compound is added in varying concentrations to compete with the histone peptide for binding to BRPF1.

-

The displacement of the peptide by this compound leads to a decrease in the FRET signal.

-

The pIC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the FRET signal.

BROMOscan™ Assay

This is a competition binding assay used to determine the dissociation constant (Kd) and assess the selectivity of the inhibitor against a panel of bromodomains.

Protocol:

-

The BRPF1 bromodomain is tagged with DNA and immobilized on a solid support.

-

An immobilized ligand that binds to the BRPF1 active site is used as a reference.

-

This compound is added at various concentrations to compete with the immobilized ligand for binding to the BRPF1 bromodomain.

-

The amount of BRPF1 bound to the solid support is quantified using qPCR.

-

The Kd is calculated based on the displacement of the reference ligand by this compound.

-

Selectivity is determined by performing the assay across a large panel of different bromodomains.[5]

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of this compound to engage with BRPF1 within a cellular context.

Caption: Principle of the NanoBRET™ cellular target engagement assay for BRPF1.

Protocol:

-

HEK293 cells are co-transfected with plasmids encoding for BRPF1 fused to NanoLuc® luciferase (energy donor) and HaloTag® fused to histone H3.3 (energy acceptor).[5]

-

A cell-permeable fluorescent HaloTag® ligand is added, which serves as the energy acceptor.

-

The interaction between BRPF1 and histones brings the NanoLuc® and the fluorescent ligand into close proximity, generating a BRET signal upon addition of the NanoLuc® substrate.[5]

-

Cells are treated with varying concentrations of this compound.

-

This compound binding to BRPF1 disrupts its interaction with histones, leading to a decrease in the BRET signal.

-

The cellular IC50 is determined as the concentration of this compound that causes a 50% reduction in the BRET signal.[5]

Clinical Development Status

Currently, there are no clinical trials underway for this compound.[9] It is primarily utilized as a chemical probe for in vitro and in vivo preclinical research to investigate the biological functions of the BRPF1 bromodomain.[9]

Conclusion

This compound is a highly potent and selective inhibitor of the BRPF1 bromodomain. Its well-characterized in vitro and in vivo properties, along with its demonstrated cellular target engagement, make it an invaluable tool for the scientific community to further elucidate the role of BRPF1 in health and disease. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

BRPF1 Inhibitor GSK6853: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator implicated in the development and progression of various cancers. As a key scaffolding component of the MOZ/MORF histone acetyltransferase (HAT) complexes, BRPF1 plays a pivotal role in chromatin remodeling and the transcriptional activation of oncogenes.[1][2][3][4] Its overexpression is frequently associated with poor prognosis in several malignancies, including hepatocellular carcinoma, non-small cell lung cancer (NSCLC), breast cancer, and glioma, making it a compelling target for therapeutic intervention.[1][5][6]

GSK6853 is a potent and highly selective small molecule inhibitor of the BRPF1 bromodomain.[7][8][9] By binding to the acetyl-lysine binding pocket of BRPF1, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression and impeding cancer cell growth.[2][10] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support researchers in the field of oncology drug discovery.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | CCK-8 | [1][5][6] |

| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | CCK-8 | [1][5][6] |

| U87-MG | Glioblastoma | 26.47 | CCK-8 | [11] |

| U251 | Glioblastoma | 35.55 | CCK-8 | [11] |

| HuT-78 | T-cell lymphoma | pIC50 of 8.6 (endogenous BRPF1 binding) | Chemoproteomic competition binding assay | [7][12] |

| NanoBRET™ Assay | Cellular Target Engagement | IC50 of 20 nM | NanoBRET™ | [12] |

| TR-FRET Assay | Biochemical Assay | IC50 of 8 nM | TR-FRET | [12] |

| BROMOscan | Biochemical Assay | Kd of 0.3 nM | BROMOscan | [12] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways. Two primary mechanisms have been elucidated: disruption of the BRPF1-MOZ/MORF complex and inhibition of the JAK2/STAT3 signaling pathway.

BRPF1-MOZ/MORF Histone Acetyltransferase Complex

BRPF1 is an essential scaffold protein for the assembly and activity of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase complexes.[2][3][4] These complexes, which also include ING5 and MEAF6, are responsible for the acetylation of histone H3 at lysine 9 (H3K9ac), lysine 14 (H3K14ac), and lysine 23 (H3K23ac).[2][10][13] This acetylation leads to a more open chromatin structure, facilitating the transcription of target genes, including key oncogenes like E2F2 and EZH2.[14] this compound, by inhibiting the BRPF1 bromodomain, prevents the recruitment of the HAT complex to chromatin, thereby downregulating the expression of these oncogenes and suppressing cancer cell proliferation.

JAK2/STAT3 Signaling Pathway in NSCLC

In non-small cell lung cancer (NSCLC), this compound has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][5][6] This pathway is a critical driver of cell proliferation and survival in many cancers.[15] Inhibition of BRPF1 by this compound leads to a decrease in the phosphorylation of JAK2 and STAT3.[1] The subsequent inactivation of STAT3 results in the downregulation of its target genes, including Cyclin A2 (CCNA2), a key regulator of the cell cycle.[1] This leads to G0/G1 cell cycle arrest and a reduction in NSCLC cell proliferation.[5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., A549, H1975, U87-MG, U251)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[11][16]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0 to 100 µM.[5][6] A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.[11]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[16][17]

-

Measure the absorbance at 450 nm using a microplate reader.[17]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the clonogenic survival and proliferative capacity of single cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified period (e.g., 72 hours).[18]

-

Harvest the cells and perform a cell count.

-

Seed a low density of viable cells (e.g., 500 cells per well) into 6-well plates containing fresh complete culture medium without the inhibitor.[6]

-

Incubate the plates for 10-14 days at 37°C, allowing colonies to form.[16]

-

Wash the colonies twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15-60 minutes.[6]

-

Stain the colonies with crystal violet solution for 15-30 minutes.[6][19]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[20]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

70% ice-cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound (e.g., 50 µM) or vehicle control for 24 hours.[5]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[21][22]

-

Incubate the fixed cells on ice for at least 30 minutes or overnight at -20°C.[21][22]

-

Wash the cells twice with PBS to remove the ethanol.[21]

-

Resuspend the cell pellet in PI staining solution containing RNase A.[5]

-

Incubate for 30 minutes at room temperature in the dark.[5]

-

Analyze the DNA content of the cells using a flow cytometer.[23]

-

Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRPF1, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-E2F2, anti-EZH2, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to investigate the direct binding of BRPF1 to the promoter regions of its target genes, such as E2F2 and EZH2.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonication equipment

-

ChIP-grade antibodies (e.g., anti-BRPF1, anti-H3K14ac, and normal IgG as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[24]

-

Quench the cross-linking reaction with glycine.[24]

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (anti-BRPF1 or anti-H3K14ac) or a negative control IgG.[25]

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific to the promoter regions of target genes (E2F2, EZH2) and a negative control region.[18]

-

Analyze the data using the percent input method to determine the enrichment of BRPF1 or H3K14ac at the target gene promoters.[18][24]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[26]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).[8] The dosing regimen (dose and frequency) should be optimized.

-

Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[26]

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of BRPF1 and a promising therapeutic candidate for the treatment of various cancers. Its ability to disrupt key oncogenic signaling pathways through a well-defined epigenetic mechanism provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers, providing essential data, detailed protocols, and mechanistic insights to facilitate further studies on the role of BRPF1 inhibition in cancer therapy.

References

- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]

- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Structural Genomics Consortium [thesgc.org]

- 13. mdpi.com [mdpi.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 16. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Colony Formation [protocols.io]

- 19. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. biorxiv.org [biorxiv.org]

- 25. merckmillipore.com [merckmillipore.com]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

GSK6853: A Technical Guide for Studying Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK6853, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This document details the mechanism of action, key quantitative data, experimental protocols, and the role of this compound in elucidating epigenetic regulatory pathways.

Introduction to this compound and BRPF1

This compound is a selective benzimidazolone inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of the MYST family of histone acetyltransferase (HAT) complexes, including the MOZ/MORF complexes.[1][3] These complexes play a pivotal role in chromatin remodeling and transcriptional regulation by acetylating histone tails, a key epigenetic modification associated with active gene expression. The BRPF1 bromodomain specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin loci. By inhibiting the BRPF1 bromodomain, this compound disrupts this interaction, leading to altered gene expression and providing a powerful tool to investigate the biological functions of BRPF1-containing HAT complexes.

Mechanism of Action

This compound functions as a competitive inhibitor of the BRPF1 bromodomain, preventing its engagement with acetylated histone tails. This disruption of the "reader" function of BRPF1 consequently interferes with the recruitment and activity of the associated MOZ/MORF HAT complexes at specific genomic locations. This leads to a reduction in histone acetylation at these sites, altering chromatin structure and modulating the transcription of target genes.

References

The Structural Basis of GSK6853 BRPF1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffold protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[1] These complexes play a significant role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer.[2][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, an interaction critical for its function.[3][4] GSK6853 has emerged as a potent and highly selective chemical probe for the BRPF1 bromodomain, enabling detailed investigation of its biological roles.[5][6][7] This technical guide provides an in-depth overview of the structural basis of this compound's inhibition of BRPF1, including quantitative binding data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and physicochemical properties of this compound for the BRPF1 bromodomain, as determined by various biochemical and cellular assays.

Table 1: Binding Affinity of this compound for BRPF1

| Assay Type | Parameter | Value | Reference(s) |

| BROMOscan® | pKd | 9.5 | [5][7] |

| Kd | 0.3 nM | [4] | |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | pIC50 | 8.1 | [7] |

| IC50 | 8 nM | [4] | |

| NanoBRET™ Cellular Target Engagement | pIC50 | 7.7 | [7] |

| IC50 | 20 nM | [4] | |

| Chemoproteomic Competition Binding (Endogenous BRPF1) | pIC50 | 8.6 | [4] |

Table 2: Selectivity of this compound

| Bromodomain Family | Selectivity Fold | Reference(s) |

| All other bromodomains (in BROMOscan® panel) | >1600-fold | [5][7] |

| BRPF2 | >90-fold | [7] |

| BET family | >500-fold | [7] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference(s) |

| Chrom logD (pH 7.4) | 2.0 | [7] |

| CLND Solubility | 140 µg/mL | [7] |

| Mouse Bioavailability (IP) | 85% | [7] |

| Mouse Bioavailability (PO) | 22% | [7] |

Structural Basis of Inhibition

The high affinity and selectivity of this compound for the BRPF1 bromodomain are underpinned by specific molecular interactions, as revealed by X-ray crystallography. The crystal structure of the BRPF1 bromodomain in complex with this compound (PDB ID: 5G4R) elucidates the key binding features.

This compound docks into the acetyl-lysine binding pocket of the BRPF1 bromodomain. A crucial interaction involves a hydrogen bond between the piperazine 4-NH of this compound and the backbone carbonyl of Asn651 in BRPF1. The (R)-enantiomer of the 2-methylpiperidine group is the more potent, and it occupies a pocket near Pro658. This proline residue is not conserved across the BRPF subfamily, being replaced by serine in BRPF2 and asparagine in BRPF3, which contributes to the selectivity of this compound.

Caption: Binding mode of this compound within the BRPF1 bromodomain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BRPF1 Bromodomain Expression and Purification for Crystallography

This protocol describes the expression and purification of the BRPF1 bromodomain suitable for structural studies.

-

Expression:

-

The gene encoding the human BRPF1 bromodomain (typically residues 615-731) is cloned into an expression vector, often with an N-terminal glutathione S-transferase (GST) or polyhistidine (His) tag.

-

The construct is transformed into E. coli cells (e.g., BL21(DE3) strain).

-

Cells are grown in a rich medium like Terrific Broth at 37°C until an OD600 of ~1.3 is reached.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.25 mM.

-

The culture is then incubated at a lower temperature, such as 16°C, for approximately 16 hours to enhance soluble protein expression.[8]

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Nonidet P-40, 1 mM DTT) containing lysozyme.[8]

-

Cells are lysed by sonication, and the lysate is cleared by centrifugation.

-

The supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Glutathione-Sepharose for GST tags or Ni-NTA for His tags).

-

The affinity tag is typically removed by proteolytic cleavage (e.g., with TEV or PreScission protease).

-

Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

-

X-ray Crystallography

This protocol outlines the general steps for determining the co-crystal structure of the BRPF1 bromodomain with this compound.

-

Complex Formation:

-

Purified BRPF1 bromodomain is concentrated to a suitable concentration (e.g., 2.3 mM).[8]

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.

-

-

Crystallization:

-

The protein-inhibitor complex is screened for crystallization conditions using vapor diffusion methods (sitting or hanging drop).

-

Crystallization screens are set up using commercially available kits (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research).[8]

-

Drops containing a mixture of the protein-ligand complex and the reservoir solution are equilibrated against a larger volume of the reservoir solution.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known bromodomain structure as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

Caption: Workflow for X-ray crystallography of the BRPF1-GSK6853 complex.

BROMOscan® Competition Binding Assay

BROMOscan® is a competition binding assay used to determine the dissociation constants (Kd) of compounds for a panel of bromodomains.

-

Assay Principle:

-

A DNA-tagged BRPF1 bromodomain is used.

-

An immobilized ligand that binds to the BRPF1 bromodomain is prepared on a solid support.

-

This compound is incubated with the DNA-tagged BRPF1.

-

This mixture is then added to the immobilized ligand.

-

If this compound binds to BRPF1, it will prevent the bromodomain from binding to the immobilized ligand.[5][9]

-

-

Quantification:

-

The amount of BRPF1 bound to the solid support is quantified by qPCR of the attached DNA tag.

-

A dose-response curve is generated by varying the concentration of this compound, from which the Kd is calculated.[5]

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of this compound to BRPF1 in living cells.

-

Assay Principle:

-

The BRPF1 protein is expressed in cells as a fusion with NanoLuc® (nLuc) luciferase (the energy donor).

-

A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells (the energy acceptor).

-

When the tracer binds to the nLuc-BRPF1 fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs.[10][11]

-

-

Procedure:

-

HEK293T cells are transfected with a plasmid encoding the nLuc-BRPF1 fusion protein.

-

After an 18-hour expression period, the cells are harvested and resuspended in OptiMEM.[12]

-

Varying concentrations of this compound are added to the cells in a 96-well plate and incubated for 18 hours at 37°C.[4]

-

The NanoBRET™ tracer and the NanoBRET™ furimazine substrate are added.

-

The BRET signal is measured using a plate reader equipped with filters for the donor (450 nm) and acceptor (610 nm) emission wavelengths.[4][12]

-

The displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the determination of the IC50.

-

Caption: Schematic of the NanoBRET™ target engagement assay.

Conclusion

This compound is a powerful and selective tool for probing the function of the BRPF1 bromodomain. Its high affinity is driven by specific interactions within the acetyl-lysine binding pocket, and its selectivity is conferred by interactions with non-conserved residues. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other BRPF1 inhibitors, facilitating further research into the therapeutic potential of targeting this key epigenetic reader.

References

- 1. uniprot.org [uniprot.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. eubopen.org [eubopen.org]

Methodological & Application

Application Notes: GSK6853 as a Selective BRPF1 Bromodomain Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eubopen.org [eubopen.org]

- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Publications — CETSA [cetsa.org]

Application Notes and Protocols for In Vivo Studies with GSK6853

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK6853 in preclinical in vivo research. This compound is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key scaffolding protein in MYST histone acetyltransferase (HAT) complexes.[1][2][3][4] By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction with acetylated histones, leading to modulation of gene expression and subsequent anti-proliferative effects in various cancer models.[1][2]

Mechanism of Action

This compound is a selective inhibitor of the BRPF1 bromodomain, with a reported pKd of 9.5, showing over 1600-fold selectivity against a broad panel of other bromodomains.[1][5] BRPF1 is a crucial component of the MOZ/MORF HAT complexes, which are involved in histone H3 acetylation. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound prevents the recruitment of the HAT complex to chromatin, thereby inhibiting downstream gene transcription.[1][2] This targeted inhibition has shown therapeutic potential in preclinical studies of various cancers, including Non-Small Cell Lung Cancer (NSCLC) and ovarian cancer.[1][6] In NSCLC, this compound has been shown to exert its anti-proliferative effects by downregulating the JAK2/STAT3 signaling pathway, leading to reduced expression of Cyclin A2 (CCNA2) and subsequent cell cycle arrest.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a closely related analog, GSK5959.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| BRPF1 pKd | 9.5 | [1] |

| BRPF1 TR-FRET pIC50 | 8.1 | [7] |

| Selectivity over other bromodomains | >1600-fold | [1] |

Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Intraperitoneal (3 mg/kg) | Reference |

| Blood Clearance (CLb) | 107 mL/min/kg | - | - | [2] |

| Volume of Distribution (Vd) | 5.5 L/kg | - | - | [2] |

| Terminal Half-life (t1/2) | 1.7 h | - | - | [2] |

| Cmax | - | 42 ng/mL | 469 ng/mL | [2] |

| Tmax | - | 1.5 h | 0.25 h | [2] |

| Bioavailability (F%) | - | 22% | 85% | [2] |

Table 3: In Vivo Efficacy of the BRPF1 Inhibitor GSK5959 (a close analog of this compound) in a Hepatocellular Carcinoma (HCC) Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Subcutaneous MHCC97L HCC xenograft in nude mice | GSK5959 (30 mg/kg) | Intraperitoneal injection, once daily for 2 weeks | Significant suppression of tumor growth | N/A |

Note: Specific quantitative tumor growth inhibition data for GSK5959 was not available in the searched literature. The study reported a significant reduction in tumor volume and weight compared to the vehicle control.

Experimental Protocols

Formulation of this compound for In Vivo Administration

For in vivo studies, this compound can be formulated as a clear solution. The intraperitoneal (i.p.) route of administration is recommended due to its high bioavailability (85%) in mice.[2] The working solution should be prepared fresh on the day of use.[1]

Protocol 1: PEG-based formulation [1]

-

Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.

-

This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

Protocol 2: SBE-β-CD-based formulation [1]

-

Prepare a 20% solution of SBE-β-CD in saline.

-

Add 10% DMSO to 90% of the 20% SBE-β-CD in saline solution.

-

This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL.[1]

Protocol 3: Corn oil-based formulation [1]

-

Add 10% DMSO to 90% corn oil.

-

This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[1]

Representative In Vivo Efficacy Study Protocol (Based on GSK5959 in an HCC Xenograft Model)

Disclaimer: The following protocol is based on a study using GSK5959, a close analog of this compound. This should serve as a starting point, and optimization for specific cancer models and for this compound may be required.

Objective: To evaluate the anti-tumor efficacy of a BRPF1 inhibitor in a subcutaneous xenograft model.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Cancer cell line (e.g., MHCC97L for HCC)

-

Immunocompromised mice (e.g., nude mice)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions.

-

Tumor Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS).

-

Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).

-

-

Animal Randomization:

-

Measure tumor volumes and randomize mice into treatment and control groups with comparable mean tumor volumes.

-

-

Treatment Administration:

-

Prepare the this compound formulation and the vehicle control.

-

Administer this compound (e.g., a starting dose of 30 mg/kg, based on the GSK5959 study) or vehicle via intraperitoneal injection.

-

Treat the animals according to the desired schedule (e.g., once daily for 14 consecutive days).

-

-

Monitoring:

-

Monitor animal health and body weight regularly (e.g., daily or every other day).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) to calculate tumor volume (Volume = 0.5 x length x width2).

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target engagement).

-

Visualizations

Signaling Pathway of this compound in NSCLC

References

- 1. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK6853 Treatment in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain, in cell culture models. Detailed protocols for key experiments are provided to facilitate the investigation of its biological functions and therapeutic potential.

Introduction

This compound is a high-affinity inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain, exhibiting exceptional selectivity over other bromodomains.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[3][4] By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound competitively inhibits its interaction with acetylated histones, thereby disrupting the formation and function of the associated HAT complexes.[4][5] This inhibitory action leads to alterations in gene expression and subsequent cellular effects, including cell cycle arrest, induction of apoptosis, and reduced cell proliferation, migration, and invasion in various cancer cell lines.[1][3]

Mechanism of Action

This compound specifically targets the bromodomain of BRPF1. This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of the MYST HAT complexes (containing enzymes like MOZ or MORF) to chromatin. By competitively binding to this pocket, this compound prevents the "reading" of this epigenetic mark by BRPF1. This leads to the disruption of the assembly and chromatin localization of the BRPF1-containing HAT complexes, ultimately resulting in altered histone acetylation patterns and dysregulation of target gene expression.

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.

| Assay Type | Target | Value | Reference |

| BROMOscan | BRPF1 | pKd = 9.5 | [2][3] |

| TR-FRET | BRPF1 | pIC50 = 8.1 | [4][6] |

| TR-FRET | BRPF2/3 | pIC50 = 5.1/4.8 | [4][7] |

| TR-FRET | BRD4 BD1/2 | pIC50 = 4.7/<4.3 | [4][7] |

| Chemoproteomic Competition Binding (HuT-78 cells) | Endogenous BRPF1 | pIC50 = 8.6 | [2][3] |

| NanoBRET Cellular Target Engagement | BRPF1B | IC50 = 20 nM | [5] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Assay | Effect | Concentration Range | Reference |

| OVCAR-3 (Ovarian Cancer) | MTT | Dose- and time-dependent antiproliferative effect | Up to 10 µM | [1] |

| PEO4 (Ovarian Cancer) | MTT | Dose- and time-dependent antiproliferative effect | Up to 10 µM | [1] |

| A549 (Non-Small Cell Lung Cancer) | CCK-8 | Concentration-dependent reduction in cell viability | 0 - 400 µM | [3] |

| H1975 (Non-Small Cell Lung Cancer) | CCK-8 | Concentration-dependent reduction in cell viability | 0 - 400 µM | [3] |

| A549 | Colony Formation | Dose-dependent suppression of colony numbers | 25, 50, 100 µM | [3] |

| H1975 | Colony Formation | Dose-dependent suppression of colony numbers | 25, 50, 100 µM | [3] |

| A549 and H1975 | Flow Cytometry | Induction of G0/G1 cell cycle arrest and apoptosis | 25, 50, 100 µM | [3] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Experimental Protocols

A general workflow for studying the effects of this compound in cell culture is depicted below.

Caption: Experimental Workflow for this compound Treatment.

Cell Culture and this compound Treatment

Materials:

-

Cell line of interest (e.g., OVCAR-3, PEO4, A549, H1975)

-

Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin/streptomycin)

-

This compound (stock solution typically prepared in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates/flasks

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or 10 cm dishes for protein/RNA extraction). Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Prepare working solutions of this compound in cell culture medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT or CCK-8)

Protocol (using CCK-8 as an example): [3]

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and treat with various concentrations of this compound for the desired duration.[3]

-

Add 10 µL of CCK-8 reagent to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against BRPF1, p-JAK2, p-STAT3, Cyclin A2, GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Protocol:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.[3]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[3]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Visualize the protein bands using an ECL detection system.[3]

Immunoprecipitation (IP)

Note: This is a general protocol that should be optimized for the specific protein of interest.

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibody for the target protein

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

Protocol:

-

Prepare cell lysates as described for Western blotting, but use a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein from the beads using an elution buffer.

-

Analyze the eluted proteins by Western blotting.

Chromatin Immunoprecipitation (ChIP)

Note: This is a complex technique requiring careful optimization. A general outline is provided.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Antibody against the protein of interest (e.g., BRPF1) or a specific histone mark

-

Protein A/G beads

-

Wash and elution buffers

-

Proteinase K and RNase A

-

DNA purification kit

Protocol:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitate the chromatin using an antibody specific to the protein of interest.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Analyze the purified DNA by qPCR or sequencing to identify the genomic regions bound by the protein of interest.

Concluding Remarks

This compound serves as a valuable tool for dissecting the biological roles of BRPF1 in various cellular processes. The protocols outlined above provide a framework for investigating the effects of BRPF1 inhibition in cell culture models. It is recommended to use concentrations of this compound no higher than 1 µM in cell-based assays to minimize the potential for off-target effects.[2] Researchers should always include appropriate vehicle and negative controls in their experiments for accurate data interpretation.

References

- 1. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GSK6853, a Potent and Selective BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studies involving GSK6853, a highly potent and selective chemical probe for the BRPF1 bromodomain. Detailed protocols for key in vitro and cellular assays are provided to facilitate the investigation of its biological function and therapeutic potential.

Introduction

This compound is a selective benzimidazolone inhibitor of the BRPF1 bromodomain, a key component of MYST histone acetyltransferase (HAT) complexes.[1][2] BRPF1 acts as a scaffolding protein, assembling these complexes which play crucial roles in transcriptional regulation, DNA repair, and recombination.[3] this compound exhibits exceptional potency and selectivity for BRPF1, making it an invaluable tool for elucidating the biological roles of this specific bromodomain.[4][5] Recent studies have demonstrated its anti-proliferative effects in non-small cell lung cancer (NSCLC) by modulating the JAK2/STAT3 signaling pathway.[6][7]

Mechanism of Action and Signaling Pathway

This compound functions by binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby disrupting its interaction with acetylated histones. This inhibition of BRPF1 scaffolding function can impact the activity of the associated MYST HAT complexes, leading to downstream effects on gene expression. In the context of NSCLC, this compound has been shown to suppress the JAK2/STAT3 signaling pathway, a critical oncogenic pathway.[6][7] This leads to the downregulation of target genes such as Cyclin A2 (CCNA2), resulting in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6][7]

Caption: this compound inhibits BRPF1, impacting the JAK2/STAT3 pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular potency of this compound from various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency

| Assay Type | Target | Value | Reference |

| BROMOscan™ | BRPF1 | pKd = 9.5 | [2][4] |

| TR-FRET | BRPF1 | pIC50 = 8.1 (IC50 = 8 nM) | [1][3][8] |

| KD | BRPF1 | 0.3 nM | [3] |

Table 2: Cellular Target Engagement and Activity

| Assay Type | Cell Line | Value | Reference |

| NanoBRET™ | HEK293 | Cellular IC50 = 20 nM | [3] |

| Chemoproteomics | HUT-78 | pIC50 = 8.6 | [3][9] |

Table 3: Selectivity Profile

| Target | Fold Selectivity over BRPF1 | Reference |

| Other Bromodomains | >1600-fold | [1][3][4][5] |

| BRPF2/3 | >100-fold (pIC50 = 5.1/4.8) | [8] |

| BRD4 BD1/2 | >1000-fold (pIC50 = 4.7/<4.3) | [8] |

Experimental Protocols

Detailed protocols for key assays are provided below. To minimize the chance of off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[1][2][3]

Protocol 1: NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted from the methods described by the Structural Genomics Consortium.[3]

Objective: To quantify the engagement of this compound with BRPF1 in live cells.

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Materials:

-

HEK293 cells

-

NanoLuc-BRPF1b bromodomain (aa 625-741) fusion construct

-

Histone H3.3-HaloTag construct

-

Transfection reagent

-

Phenol red-free DMEM with 4% FBS

-

NanoBRET™ 618 fluorescent ligand (Promega)

-

This compound

-

96-well white assay plates (e.g., Corning Costar #3917)

-

NanoBRET™ furimazine substrate (Promega)

-

Plate reader capable of measuring BRET signals (e.g., CLARIOstar BMG)

Procedure:

-

Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRPF1 and HaloTag-Histone H3.3.

-

Twenty hours post-transfection, harvest the cells, wash with PBS, and resuspend in phenol red-free DMEM containing 4% FBS.

-

To the experimental samples, add the NanoBRET™ 618 fluorescent ligand to a final concentration of 100 nM. Prepare a control sample without the fluorescent ligand.

-

Adjust the cell density to 2 x 10^5 cells/mL and plate into a 96-well white assay plate.

-

Add this compound at a range of final concentrations (e.g., 0-33 µM) to the wells.

-

Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.

-

Add the NanoBRET™ furimazine substrate to all wells at a final concentration of 10 µM.

-

Read the plate within 5 minutes using a plate reader equipped with a 450/80 nm bandpass filter and a 610 nm longpass filter.

-

Calculate the corrected BRET ratio by subtracting the 610 nm/450 nm emission ratio of the control sample (no fluorescent ligand) from that of the experimental samples.

-

Plot the corrected BRET ratio against the this compound concentration to determine the cellular IC50 value.

Protocol 2: Chemoproteomic Competition Binding Assay

This protocol is based on the methodology used to assess the binding of this compound to endogenous BRPF1.[3]

Objective: To determine the potency and selectivity of this compound for endogenous BRPF1 in cell lysates.

Caption: Workflow for the chemoproteomic competition binding assay.

Materials:

-

HUT-78 cells

-

Lysis buffer

-

This compound

-

Derivatized sepharose beads

-

Wash buffer (lysis buffer with 0.2% NP-40)

-

2x SDS sample buffer with DTT

-

Iodoacetamide

-

4-12% NuPAGE gels (Invitrogen)

-

Colloidal Coomassie stain

Procedure:

-

Prepare nuclear and chromatin extracts from HUT-78 cells.

-

Spike the cell extracts with varying concentrations of this compound and incubate for 45 minutes at 4°C.

-

Equilibrate derivatized sepharose beads in lysis buffer.

-

Add the pre-incubated cell extracts to the equilibrated beads and incubate to allow for protein binding.

-

Wash the beads with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using 2x SDS sample buffer supplemented with DTT.

-

Alkylate the eluted proteins with iodoacetamide.

-

Separate the proteins by SDS-PAGE on a 4-12% NuPAGE gel.

-

Stain the gel with colloidal Coomassie.

-

Analyze the protein bands to assess the competition of this compound with the beads for binding to endogenous BRPF1 and other proteins. Quantify the band intensities to determine the pIC50.

Protocol 3: Cell Proliferation Assay (CCK-8)

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on NSCLC cells.[6][7]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete growth medium

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 48 hours.

-

Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC50.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is based on the methodology used to investigate the effect of this compound on the JAK2/STAT3 pathway.[6][7]

Objective: To analyze the expression and phosphorylation status of key proteins in a signaling pathway following this compound treatment.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-CCNA2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for GSK6853 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein in the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[3][4] By inhibiting the BRPF1 bromodomain, this compound disrupts the recognition of acetylated histones, leading to downstream effects on gene transcription. Dysregulation of BRPF1 has been implicated in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), making it a promising therapeutic target.[4][5]

These application notes provide a comprehensive overview of the administration of this compound in mouse models, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols for in vivo studies.

Mechanism of Action